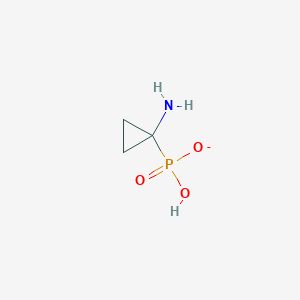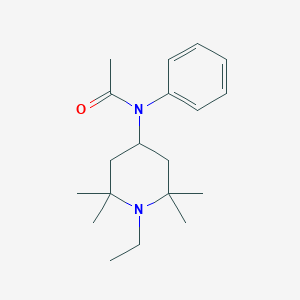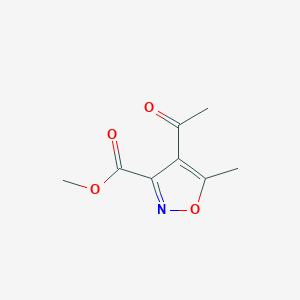![molecular formula C9H12N4 B011407 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine CAS No. 19848-81-8](/img/structure/B11407.png)
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, also known as EDTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EDTP is a pyrazine-based compound with a triazole ring fused to it, making it a unique and interesting molecule for research purposes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to scavenge ROS, which are known to play a role in the development of neurodegenerative diseases and cancer. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to inhibit cancer cell growth. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its ability to scavenge ROS, making it a useful tool for studying the role of oxidative stress in various diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to inhibit cancer cell growth, making it a potential chemotherapeutic agent. However, one limitation of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine. One potential area of focus is the development of more efficient synthesis methods for 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine and its potential therapeutic applications. Finally, more research is needed to explore the potential limitations and side effects of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine, which could impact its use in clinical settings.
Métodos De Síntesis
The synthesis of 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine is a multistep process that involves the reaction of 3-ethyl-5,8-dimethylpyrazine-2,6-diamine with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. The final product is obtained by the cyclization of the resulting triazole with paraformaldehyde and acetic acid. This synthesis method has been optimized to produce high yields of pure 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine.
Aplicaciones Científicas De Investigación
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, 3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine has been found to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent.
Propiedades
Número CAS |
19848-81-8 |
|---|---|
Nombre del producto |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
3-ethyl-5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H12N4/c1-4-8-11-12-9-7(3)10-5-6(2)13(8)9/h5H,4H2,1-3H3 |
Clave InChI |
PFIAYICGLTURKV-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1C(=CN=C2C)C |
SMILES canónico |
CCC1=NN=C2N1C(=CN=C2C)C |
Sinónimos |
3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)











